4-iodophenyl 3,4-dimethoxybenzoate
Overview
Description
4-iodophenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C15H13IO4. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzoate group substituted with two methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodophenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-iodophenol with 3,4-dimethoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-iodophenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives.
Coupling: Biaryl compounds are the major products.
Scientific Research Applications
4-iodophenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodophenyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-iodobiphenyl: Similar in structure but lacks the methoxy groups.
3,4-dimethoxybenzoic acid: Contains the methoxy groups but lacks the iodine atom.
4-iodophenol: Contains the iodine atom but lacks the benzoate group.
Uniqueness
4-iodophenyl 3,4-dimethoxybenzoate is unique due to the combination of the iodine atom and the methoxy-substituted benzoate group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
(4-iodophenyl) 3,4-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO4/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMMWQBEFZVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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